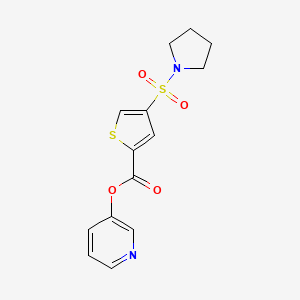
3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide, also known as A-84, is a chemical compound that has been widely studied for its potential application in scientific research. This compound belongs to the class of isoxazolecarboxamides and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are responsible for pain and inflammation.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to have antioxidant and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the inflammatory response and pain pathways. However, one of the limitations of using 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide is its relatively short half-life, which can make it difficult to maintain a consistent concentration over long periods of time.
Orientations Futures
There are several potential future directions for research on 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.
Another potential future direction is the development of more stable analogs of 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide with longer half-lives. This would make it easier to maintain a consistent concentration over long periods of time and would allow for more prolonged studies.
Conclusion:
In conclusion, 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide is a promising compound that has shown potential in various areas of scientific research. Its potent anti-inflammatory and analgesic properties make it a useful tool for studying the inflammatory response and pain pathways. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide can be achieved through a multistep process. The initial step involves the reaction of 2,6-dichlorobenzonitrile with 2-methyl-2-butanol in the presence of a base to form 2,6-dichlorophenyl-2-methylbutylcarbinol. This intermediate is then reacted with isoxazole-5-carboxylic acid to form the final product, 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide.
Applications De Recherche Scientifique
3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been studied extensively for its potential application in scientific research. One of the major areas of research is its potential as a therapeutic agent for various diseases. 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Propriétés
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-pentan-2-yl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-4-6-9(2)19-16(21)13-10(3)22-20-15(13)14-11(17)7-5-8-12(14)18/h5,7-9H,4,6H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCNOPGSYDQNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isopropyl-1H-1,2,4-triazol-5-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5161761.png)


![N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5161778.png)
![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5161789.png)

![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5161801.png)
![N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5161807.png)
![N-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5161809.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5161820.png)
![2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5161849.png)
![3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride](/img/structure/B5161851.png)
![4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline](/img/structure/B5161860.png)
